PEG6 Linker Confers Distinct GSPT1 Degradation Profile vs. PEG2 in Thalidomide-Based PROTACs
In Retro-2-based PROTACs using a thalidomide-derived CRBN ligand, PEG2 linker constructs induce GSPT1 degradation (a translation termination factor), whereas PEG6 linker constructs do not, demonstrating linker-length-dependent neosubstrate selectivity [1]. This represents a functional differentiation rather than a potency difference, establishing that linker length governs degradation outcome in this chemotype.
| Evidence Dimension | GSPT1 degradation (presence/absence) |
|---|---|
| Target Compound Data | No GSPT1 degradation observed |
| Comparator Or Baseline | PEG2 analog: GSPT1 degradation observed |
| Quantified Difference | Qualitative binary difference (degradation: PEG2 = Yes; PEG6 = No) |
| Conditions | Retro-2-based PROTACs with thalidomide-derived CRBN ligand; cellular degradation assay |
Why This Matters
This demonstrates that PEG6 is not a generic upgrade—it confers distinct biological selectivity that may be essential or counterproductive depending on target, making linker-length-specific procurement critical.
- [1] Bourguignon A, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;278:117302. View Source
